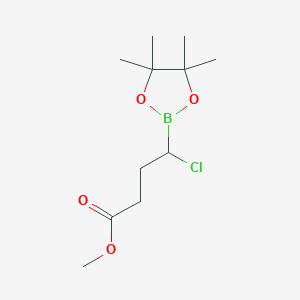
Methyl 2-mercapto-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-mercapto-5-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a mercapto group (-SH) attached to a benzene ring, with a methyl ester functional group (-COOCH3)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-mercapto-5-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by thiolation to introduce the mercapto group. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents . The thiolation step can be achieved using thiourea or hydrogen sulfide under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and thiolation processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-mercapto-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Amino derivatives (R-NH2).
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-mercapto-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which methyl 2-mercapto-5-nitrobenzoate exerts its effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The mercapto group can form disulfide bonds with proteins, affecting their structure and function. These interactions can modulate signaling pathways and cellular processes, contributing to the compound’s biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-fluoro-5-nitrobenzoate: Similar structure but with a fluorine atom instead of a mercapto group.
2-Mercapto-5-methylbenzimidazole: Contains a benzimidazole ring instead of a benzene ring.
Mercaptobenzothiazole: Contains a thiazole ring and is used in rubber vulcanization.
Uniqueness
Methyl 2-mercapto-5-nitrobenzoate is unique due to the presence of both a nitro group and a mercapto group on the same benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H7NO4S |
|---|---|
Peso molecular |
213.21 g/mol |
Nombre IUPAC |
methyl 5-nitro-2-sulfanylbenzoate |
InChI |
InChI=1S/C8H7NO4S/c1-13-8(10)6-4-5(9(11)12)2-3-7(6)14/h2-4,14H,1H3 |
Clave InChI |
IBMLRKDDAWIVNO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea](/img/structure/B13555084.png)
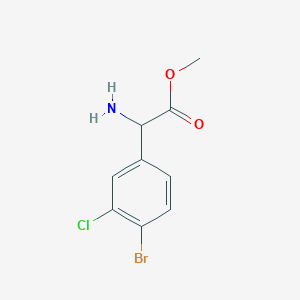
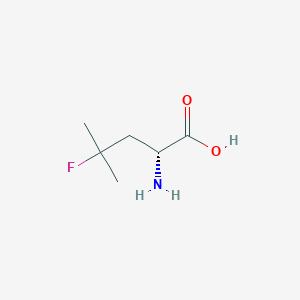
![Tert-butyl4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B13555092.png)
![Potassium trifluoro(5-oxaspiro[2.3]hexan-1-YL)borate](/img/structure/B13555096.png)
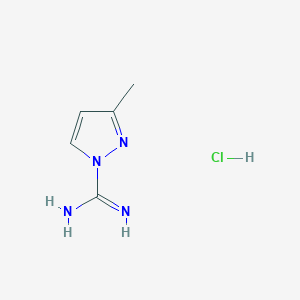
![methyl 2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13555099.png)
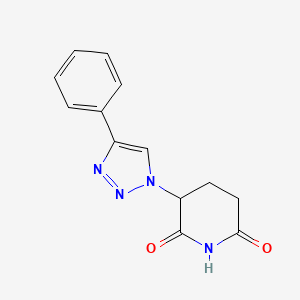
![4-[3-(Methoxycarbonyl)phenyl]butanoicacid](/img/structure/B13555111.png)
![2-cyano-N-[4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B13555119.png)

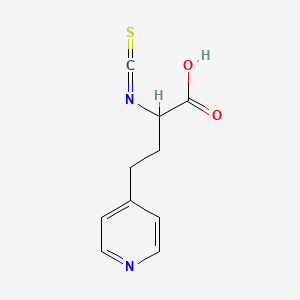
![rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13555149.png)
